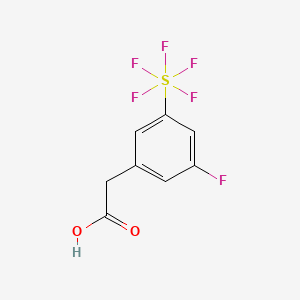

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid

Description

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid is a fluorinated aromatic carboxylic acid characterized by a phenyl ring substituted with a fluorine atom at position 3 and a pentafluorosulfur (SF₅) group at position 5, linked to an acetic acid moiety.

Properties

IUPAC Name |

2-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLGUBFCHOPNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The most common approach involves starting with phenylacetic acid derivatives, followed by the incorporation of the SF₅ group through fluorination reactions. The key reagents and conditions include:

- Starting Material: 3-Fluorophenylacetic acid

- Reagent: Sulfur tetrafluoride (SF₄) or pentafluorosulfur chloride (SF₅Cl)

- Reaction Conditions: Elevated temperatures, inert atmospheres, and specific solvents such as dichloromethane or acetonitrile.

Reaction Pathway

The synthesis typically proceeds in two stages:

- Preparation of the phenylacetic acid precursor: Commercially available or synthesized via standard aromatic substitution methods.

- Introduction of the SF₅ group: Achieved through nucleophilic substitution or electrophilic fluorination, where SF₄ or SF₅Cl reacts with the aromatic ring or side chain, often facilitated by catalysts or radical initiators.

Research Findings

- A study reports the fluorination of 3-fluorophenylacetic acid with SF₄, leading to the formation of 3-fluoro-5-(pentafluorosulfur)phenylacetic acid with high regioselectivity under optimized conditions (temperature around 0–25°C, reaction time 2–4 hours).

Reaction Data Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Phenylacetic acid | N/A | N/A | Starting material |

| 2 | SF₄ or SF₅Cl | 0–25°C, inert atmosphere | 65–80% | Regioselective fluorination |

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Method Overview

Research indicates that the compound can be synthesized via nucleophilic aromatic substitution on fluorinated benzene derivatives, particularly when the aromatic ring bears electron-withdrawing groups like nitro or halogen substituents, which activate the ring towards SNAr reactions.

Reaction Pathway

- Starting with 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene , the fluorine atom can be displaced by nucleophiles such as hydroxide, thiolates, or amines, followed by side-chain oxidation or functionalization to obtain the phenylacetic acid derivative.

Research Findings

Data Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Nucleophile (OH, SR, NH₂), solvent (DMSO, DMF) | 50–70% | Activation via nitro group |

| 2 | Oxidation or side-chain functionalization | Reflux, inert atmosphere | Variable | Final functionalization |

Synthesis via Fluorodenitration and Electrophilic Substitution

Method Overview

This approach involves the partial fluorination of nitro- or amino-substituted SF₅-benzenes, followed by side-chain modifications to introduce the acetic acid moiety.

Reaction Pathway

- Synthesis begins with 3,5-dinitro-1-(pentafluorosulfanyl)benzene , which undergoes selective fluorodenitration or substitution to yield the desired compound.

Research Findings

Data Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 3,5-dinitro-1-(pentafluorosulfanyl)benzene | SF₄, heat | 30–50% | Partial fluorination |

| 2 | Side-chain functionalization | Reflux, base | 40–60% | Conversion to phenylacetic acid |

Summary of Key Reaction Conditions and Data

| Preparation Method | Reagents | Typical Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Direct fluorination with SF₄/SF₅Cl | SF₄, phenylacetic acid | 0–25°C, inert atmosphere | 65–80% | Regioselective, scalable |

| SNAr on SF₅-benzenes | Nucleophiles (OH, NH₂, SH) | DMSO or DMF, reflux | 50–70% | Versatile for derivatives |

| Fluorodenitration | SF₄, nitrobenzenes | Elevated temperature | 30–50% | Requires purification |

Notes and Considerations

- Purity and Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence the yield and purity of the final product.

- Scale-up Challenges: Industrial synthesis demands rigorous control of reaction conditions, especially to prevent side reactions and ensure consistent SF₅ group incorporation.

- Environmental and Safety Aspects: Handling SF₄ and SF₅Cl requires specialized equipment due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used to replace the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and pathways.

Research has indicated that 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid exhibits potential biological activities:

- Antimicrobial Properties: Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for new antibiotics .

- Cytotoxicity in Cancer Cells: The compound has shown significant cytotoxic effects in cancer cell lines, indicating its promise in cancer therapy .

Case Studies:

- Antimicrobial Efficacy: Inhibition of Staphylococcus aureus at a minimum inhibitory concentration (MIC) of 32 µg/mL highlights its potential in developing antimicrobial agents.

- Cytotoxicity Assessment: Demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells suggest significant anti-cancer activity .

Agricultural Applications

The compound has been explored for its role in enhancing plant stress responses, potentially serving as a biostimulant to improve crop resilience .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid involves its interaction with molecular targets through its fluorine and sulfur groups. These interactions can affect the compound’s binding affinity and reactivity with enzymes, proteins, and other biological molecules. The specific pathways involved depend on the context of its application, such as drug design or material science .

Comparison with Similar Compounds

Structural and Molecular Properties

Notes:

- SF₅ vs.

- Acidity : The acetic acid group (pKa ~2.5–4.5) is influenced by substituents; SF₅ and CF₃ lower pKa compared to methoxy derivatives .

Biological Activity

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid is an organofluorine compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pentafluorosulfur (SF5) group attached to the phenyl ring at the 5th position and a fluorine atom at the 3rd position, significantly enhancing its lipophilicity and metabolic stability. These characteristics influence its interactions within biological systems, making it a subject of interest in pharmacological research.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can alter the bioavailability and activity of various substrates processed by these enzymes.

- Gene Expression Modulation : Research indicates that this compound can influence gene expression related to stress responses, potentially enhancing resilience in biological systems.

- Cellular Effects : The compound has been shown to affect cellular processes such as proliferation, differentiation, and apoptosis. It modulates pathways that regulate these processes, indicating its potential therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study on phenylacetic acid derivatives indicated that they could inhibit the growth of Agrobacterium tumefaciens, suggesting a mechanism involving disruption of cellular integrity and metabolic processes.

- Gene Expression in Plants : In agricultural research, phenylacetic acid derivatives were shown to enhance the expression of genes related to stress responses in plants, indicating their potential as biostimulants in crop production.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition; potential antimicrobial | CYP1A2 inhibition; membrane disruption |

| Phenylacetic acid | Antibacterial; plant growth regulation | Membrane integrity disruption; gene modulation |

| Other fluorinated acids | Variable antimicrobial effects | Similar mechanisms as above |

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal observable effects on cellular functions.

- High Doses : Significant alterations in physiological functions, including potential hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can differ across species.

Q & A

Q. How can researchers assess the metabolic fate of this compound in preclinical models?

- Methodological Answer: Administer ¹⁴C-labeled compound and track metabolites via accelerator mass spectrometry (AMS) . Use hepatocyte incubation assays to identify phase I/II metabolites. Compare with computational predictions (e.g., in silico tools like MetaSite) to validate metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.